Methyl octadeca-13,17-diynoate
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Overview
Description
Methyl octadeca-13,17-diynoate is an organic compound belonging to the class of acetylenic fatty esters It is characterized by the presence of two triple bonds at the 13th and 17th positions of an 18-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-13,17-diynoate can be synthesized through several methods. One common approach involves the reaction of methyl undec-10-ynoate with selenium dioxide and tert-butyl hydroperoxide in aqueous dioxane. This reaction yields a mixture of positional isomers and derivatives, including methyl 8-oxo- and 11-oxo-octadec-9-ynoate .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts and whole cells to carry out selected organic reactions. Biotransformations have become accepted as powerful methodologies in synthetic organic chemistry, and the use of commercially available biocatalysts such as lipases is common .
Chemical Reactions Analysis
Types of Reactions
Methyl octadeca-13,17-diynoate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used reagents for the oxidation of this compound.
Reduction: Hydrogenation reactions can be performed using palladium on carbon as a catalyst.
Substitution: Halogenation reactions can be carried out using halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Yields a mixture of positional isomers and derivatives, including methyl 8-oxo- and 11-oxo-octadec-9-ynoate.
Reduction: Produces saturated esters.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
Methyl octadeca-13,17-diynoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl octadeca-13,17-diynoate involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in antimicrobial and cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 8,10-octadecadiynoate: Another acetylenic fatty ester with triple bonds at the 8th and 10th positions.
Methyl 10,13-octadecadiynoate: Contains triple bonds at the 10th and 13th positions.
Methyl octadeca-6,8-diynoate: Features triple bonds at the 6th and 8th positions.
Uniqueness
Methyl octadeca-13,17-diynoate is unique due to the specific positioning of its triple bonds at the 13th and 17th positions. This distinct structure imparts unique chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
58444-06-7 |
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Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl octadeca-13,17-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h1H,4-5,8-18H2,2H3 |
InChI Key |
QFYCWRCVKYJBRI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCC#CCCC#C |
Origin of Product |
United States |
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